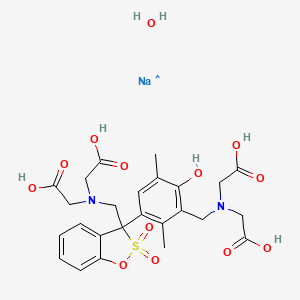
CID 123134392
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylxylenol blue is a chemical compound known for its use as a metallochromic indicator in chelatometric assays. It is a member of the sulfonephthalein dye family and is used to determine the presence of various metal ions, including scandium and lanthanides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylxylenol blue can be synthesized through the reaction of p-xylenol with formaldehyde and sodium bisulfite, followed by the addition of ethylenediaminetetraacetic acid (EDTA). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of methylxylenol blue involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the removal of impurities and yields a product with high purity .
Types of Reactions:
Oxidation: Methylxylenol blue can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to changes in its color properties.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonephthalein derivatives, while reduction may result in the formation of reduced sulfonephthalein compounds .
Applications De Recherche Scientifique
Methylxylenol blue has a wide range of applications in scientific research:
Chemistry: Used as an indicator in chelatometric titrations to determine metal ion concentrations.
Biology: Employed in various assays to study metal ion interactions with biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes and pigments
Mécanisme D'action
The mechanism of action of methylxylenol blue involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its carboxyl and sulfonate groups. This interaction results in a color change, which is used to indicate the presence and concentration of specific metal ions .
Comparaison Avec Des Composés Similaires
Methylthymol blue: Another sulfonephthalein dye used as a metallochromic indicator.
Bromothymol blue: A pH indicator with similar structural features.
Phenol red: A pH indicator used in cell culture media
Uniqueness: Methylxylenol blue is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in chelatometric assays. Its high sensitivity and specificity for certain metal ions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C25H30N2NaO13S |
|---|---|
Poids moléculaire |
621.6 g/mol |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2 |
Clé InChI |
NHDTXEGRWRPXMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


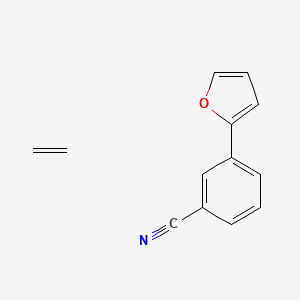

![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)

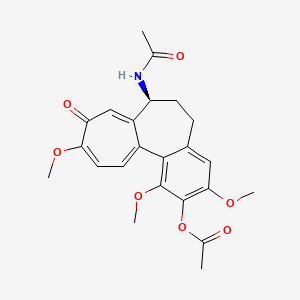
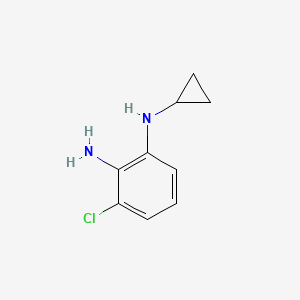
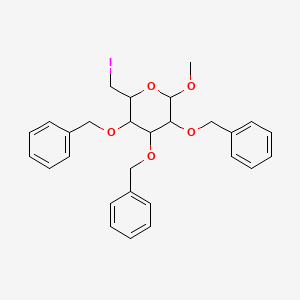


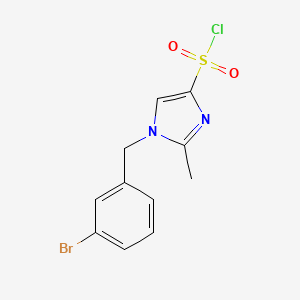

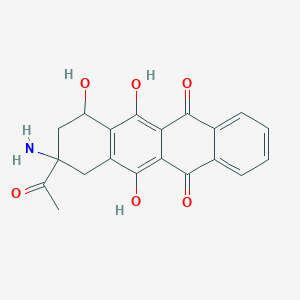
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
